Beta-Muricholic acid (3α,6β,7β-trihydroxy-5β-cholanic acid) is a major bile acid synthesized by the liver in rats. [, , , , , , ] It is classified as a primary bile acid, meaning it is synthesized directly from cholesterol in the liver. [, ] Beta-Muricholic acid is a crucial component of the bile acid pool in rats and plays a significant role in cholesterol and lipid metabolism. [, , , , ] It also serves as a key substrate for investigating the metabolism of bile acids by bacterial and hepatic enzymes in the rat. [, ]
The synthesis of beta-muricholic acid occurs primarily in the liver from chenodeoxycholic acid. The process involves several steps:
Beta-muricholic acid participates in various chemical reactions relevant to its biological functions:
Beta-muricholic acid acts primarily as an antagonist to farnesoid X receptors (FXRs). This interaction has several implications:
Beta-muricholic acid exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its potential applications.
Beta-muricholic acid has several scientific applications:
β-Muricholic acid (β-MCA) is a trihydroxy bile acid predominantly found in rodents, characterized by a unique stereospecific orientation of hydroxyl groups. Its chemical structure is defined as 3α,6β,7β-trihydroxy-5β-cholan-24-oic acid, distinguishing it from other muricholic acid isomers (α-MCA: 3α,6β,7α-trihydroxy-5β-cholan-24-oic acid; ω-MCA: 3α,6α,7β-trihydroxy-5β-cholan-24-oic acid) [3]. The β-configuration of hydroxyl groups at positions C6 and C7 enhances its molecular polarity, resulting in greater hydrophilicity compared to primary human bile acids like cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) or chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) [3] [5]. This hydrophilic nature underpins its role in reducing bile acid pool hydrophobicity and mitigating hepatobiliary injury in experimental models [5].
Table 1: Structural Comparison of Muricholic Acid Isomers
Isomer | Hydroxyl Group Positions | Configuration | Relative Hydrophilicity |
---|---|---|---|
α-Muricholic acid | 3α, 6β, 7α | cis (6β/7α) | Moderate |
β-Muricholic acid | 3α, 6β, 7β | trans (6β/7β) | High |
ω-Muricholic acid | 3α, 6α, 7β | trans (6α/7β) | Moderate |
The biosynthesis of β-MCA is a species-specific process mediated by hepatic cytochrome P450 enzymes:
The species divergence in cytochrome P450 2C70 activity highlights a critical metabolic difference between rodents and humans, with implications for translating bile acid research to clinical applications [4].
Hepatic conjugation modifies β-MCA’s signaling properties and intestinal absorption:
Table 2: Functional Properties of β-Muricholic Acid Conjugates
Conjugate | Metabolic Stability | Farnesoid X Receptor Activity | Hydrophobicity Index |
---|---|---|---|
Tauro-β-muricholic acid | Low (hydrolyzed by gut bacteria) | Potent antagonist | -0.3 to -0.5 |
Glycine-β-muricholic acid | High (resists hydrolysis) | Moderate antagonist | -0.4 to -0.6 |
Conjugation alters hydrophobicity indices: tauro-β-muricholic acid and glycine-β-muricholic acid reduce biliary hydrophobicity by 0.2–0.3 units compared to unconjugated bile acids, thereby protecting hepatocyte membranes from detergent-induced damage [5] [6]. This shift in hydrophobicity is critical for maintaining membrane fluidity in cholestatic conditions [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7